Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-

Catalog No.
S13080553
CAS No.
M.F
C20H15F3N6O
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl...

Product Name

Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-

IUPAC Name

1-[4-(3-amino-2H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C20H15F3N6O

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C20H15F3N6O/c21-20(22,23)12-2-1-3-14(10-12)27-19(30)26-13-6-4-11(5-7-13)15-8-9-25-18-16(15)17(24)28-29-18/h1-10H,(H2,26,27,30)(H3,24,25,28,29)

InChI Key

LYHXSDWIWVVZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=CC=NC4=NNC(=C34)N)C(F)(F)F

The compound Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]- is a complex organic molecule that incorporates various functional groups, making it of interest in pharmaceutical and biochemical research. The structure consists of a urea core linked to two distinct aromatic substituents: one containing a pyrazolo-pyridine moiety and the other a trifluoromethyl phenyl group. This unique arrangement suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The chemical behavior of this compound can be explored through several types of reactions:

  • Hydrolysis: Urea derivatives can undergo hydrolysis, leading to the formation of amines and carbon dioxide.
  • Substitution Reactions: The presence of the trifluoromethyl group may enhance the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions.
  • Condensation Reactions: The amino group on the pyrazolo-pyridine can participate in condensation reactions, potentially forming more complex structures.

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Properties: Some urea derivatives have shown promise as anticancer agents by inhibiting specific enzyme pathways involved in tumor growth.
  • Antimicrobial Activity: Structures similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects: Certain derivatives have been investigated for their neuroprotective properties, indicating possible applications in treating neurodegenerative diseases.

The synthesis of Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]- can be approached through several methods:

  • Coupling Reactions: The urea core can be synthesized first, followed by coupling with the appropriate amines using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Multi-step Synthesis: A multi-step synthetic route may involve forming the pyrazolo-pyridine and trifluoromethyl phenyl groups separately before combining them through a condensation reaction with urea.
  • Direct Synthesis from Precursors: If suitable precursors are available, a direct synthesis approach can be employed where the urea linkage is formed in situ.

The unique structure of this compound suggests several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Research Tool: It could be utilized in biochemical assays to study enzyme interactions or cellular processes involving nitrogen metabolism.
  • Agricultural Chemistry: Similar compounds are often explored for their potential as herbicides or pesticides.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Investigations may include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes relevant to disease pathways will help clarify its therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can inform its bioavailability and efficacy.

Several compounds share structural similarities with Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-. These include:

  • Urea Derivatives with Anticancer Activity: Such as those containing different heterocycles or halogenated groups.
  • Triazole-based Ureas: Known for their antimicrobial properties and structural resemblance.
  • Phenylureas: Commonly used in herbicides and known for their effectiveness against plant growth.

Comparison Table

Compound NameStructure CharacteristicsBiological Activity
Urea Derivative AContains halogen substituentsAnticancer
Triazole-based UreaFeatures triazole ringAntimicrobial
Phenylurea BSimple phenyl substitutionsHerbicidal

The uniqueness of Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]- lies in its dual functionality provided by both the pyrazolo-pyridine and trifluoromethyl groups, potentially leading to novel interactions and biological effects not observed in simpler analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

412.12594361 g/mol

Monoisotopic Mass

412.12594361 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types